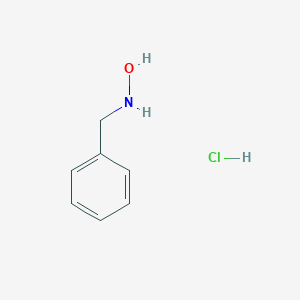

N-Benzylhydroxylamine hydrochloride

概要

説明

N-Benzylhydroxylamine hydrochloride is a chemical compound with the molecular formula C7H10ClNO. It is a white to light yellow crystalline powder that is soluble in methanol, ethyl acetate, and slightly soluble in DMSO. This compound is a N-substituted hydroxylamine and plays a significant role as an intermediate in organic synthesis, particularly in nitrone chemistry .

準備方法

Synthetic Routes and Reaction Conditions

N-Benzylhydroxylamine hydrochloride can be synthesized through a two-step process starting from dibenzylamine. The first step involves the oxidation of dibenzylamine to form N-benzyl nitrone, which is then hydrolyzed to yield N-Benzylhydroxylamine . The reaction conditions typically involve the use of an oxidant and a tungstate catalyst in an organic solvent .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves mixing an oxidant, diphenylamine, and an organic solvent under the action of tungstate to obtain C-phenyl-N-benzyl nitrone. This intermediate is then mixed with MTBE and hydroxylamine hydrochloride in methanol to produce this compound . This method is noted for its simplicity, high yield, and high product purity.

化学反応の分析

Types of Reactions

N-Benzylhydroxylamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form N-benzyl nitrone.

Reduction: It can be reduced to form N-benzylamine.

Substitution: It participates in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like hydrogen peroxide and catalysts such as tungstate. The reactions are typically carried out in organic solvents like methanol or DMSO .

Major Products Formed

The major products formed from these reactions include N-benzyl nitrone, N-benzylamine, and various substituted derivatives depending on the specific reaction conditions .

科学的研究の応用

Organic Synthesis

N-Benzylhydroxylamine hydrochloride serves as a key reagent in the synthesis of various organic compounds, particularly in the formation of oximes and amines. Its role as a hydroxylamine derivative allows for the conversion of carbonyl compounds into oximes, which are valuable intermediates in organic synthesis.

- Oxime Formation : NBHA·HCl reacts with aldehydes and ketones to form oximes, which can be further transformed into amines or nitriles. This reaction is crucial in the synthesis of pharmaceuticals and agrochemicals .

Cyclization Reactions

Recent studies have highlighted the use of NBHA·HCl in cyclization reactions, particularly as a “C1N1 synthon” in [2+2+1] cyclization processes. This application is significant for constructing complex molecular frameworks, such as 1,2,5-trisubstituted imidazoles .

- Case Study : A novel process was reported where NBHA·HCl facilitated the construction of imidazole derivatives through α-C(sp³)–H activation strategies, showcasing its utility in late-stage modifications of complex molecules .

Pharmacological Potential

N-Benzylhydroxylamine has been investigated for its potential pharmacological properties, particularly in neuroprotection. It has shown promise in preventing acrolein-induced damage to retinal pigment epithelium cells, suggesting its application in ocular therapeutics .

- Research Findings : Studies indicate that NBHA·HCl can mitigate oxidative stress and may serve as a protective agent against retinal degeneration, opening avenues for further research into its therapeutic uses .

Cost-Effective Production Methods

The industrial synthesis of this compound has been optimized to enhance yield and reduce costs. A notable method involves the oxidation of dibenzylamine using sodium tungstate as a catalyst, which results in high purity and yield .

- Synthesis Overview :

- Step 1 : Dibenzylamine is oxidized to form C-phenyl-N-benzyl nitrone.

- Step 2 : The nitrone is then treated with oxammonium hydrochloride to produce NBHA·HCl.

This method has proven advantageous for large-scale production due to its simplicity and efficiency .

Analytical Reagent

In analytical chemistry, this compound is employed as a reagent for the detection and quantification of carbonyl compounds through derivatization methods. Its ability to form stable oximes makes it useful for analyzing aldehydes and ketones in various samples .

Summary Table of Applications

作用機序

The mechanism of action of N-Benzylhydroxylamine hydrochloride involves its role as a “C1N1 synthon” in cyclization reactions. It captures arylamines by in situ generated novel acyl ketonitrone intermediates. Subsequent tautomerization activates the α-C (sp3)–H of N-Benzylhydroxylamines, leading to N, α-C site-selective cyclization . This mechanism is crucial for its application in the synthesis of complex molecules.

類似化合物との比較

Similar Compounds

- O-Benzylhydroxylamine

- N-Methylhydroxylamine hydrochloride

- N-Phenylhydroxylamine

Uniqueness

N-Benzylhydroxylamine hydrochloride is unique due to its specific reactivity and role in nitrone chemistry. Unlike its analogs, it is particularly effective in the synthesis of aminocyclopentitol derivatives and hydroxy-functionalized compounds .

生物活性

N-Benzylhydroxylamine hydrochloride (NBHA) is an organic compound that has garnered attention for its diverse biological activities and applications in synthetic chemistry. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on recent research findings.

This compound is typically synthesized through a two-step process involving the oxidation of dibenzylamine followed by ammonolysis. The oxidation is often catalyzed by metal oxides like rhenium oxide, which enhances yield and reduces by-products. The ammonolysis step involves the reaction of the oxidized product with an ammonolysis solution, resulting in high purity and yield of NBHA .

Table 1: Synthesis Overview of this compound

| Step | Reaction Type | Catalyst/Conditions | Yield (%) |

|---|---|---|---|

| 1. Oxidation | Dibenzylamine to oxide | Rhenium oxide, ether solvent | High |

| 2. Ammonolysis | Oxide to NBHA | Ammonolysis solution | High |

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of N-benzylhydroxylamine derivatives. For instance, various nitrones derived from NBHA exhibit significant radical scavenging activities. In one study, compounds demonstrated up to 93.75% inhibition against DPPH radicals at a concentration of 100 µg/mL , showcasing their potential as effective antioxidants .

Table 2: Antioxidant Activity of N-Benzylhydroxylamine Derivatives

| Compound | DPPH Inhibition (%) | IC50 (µg/mL) |

|---|---|---|

| NBHA Derivative 1 | 93.75 | 7.12 ± 2.32 |

| Standard (BHA) | 90.00 | Not applicable |

| NBHA Derivative 2 | 87.50 | 10.00 ± 1.50 |

Role in Organic Synthesis

This compound serves as a versatile synthon in organic synthesis, particularly in the formation of nitrones and subsequent cycloaddition reactions. These reactions are crucial for constructing biologically active compounds, including potential pharmaceuticals . The ability of NBHA to participate in [2+2+1] cyclization reactions allows for the efficient synthesis of complex molecules such as imidazoles, which have various biological applications .

Case Studies

- Synthesis of Hetero-Bis-Nitrones : A study demonstrated the use of NBHA in synthesizing novel hetero-bis-nitrones with promising antioxidant profiles. The research indicated that these derivatives could serve as effective agents against oxidative stress-related diseases .

- Antioxidant Efficacy : In another investigation, several derivatives of NBHA were tested for their antioxidant properties using both DPPH and ABTS assays. The results indicated that modifications to the benzyl group significantly enhanced antioxidant activity, suggesting a structure-activity relationship that merits further exploration .

- Pharmaceutical Applications : Research has pointed to the utility of NBHA in drug development, particularly in synthesizing compounds that target specific biological pathways involved in diseases such as cancer and neurodegeneration .

特性

IUPAC Name |

N-benzylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.ClH/c9-8-6-7-4-2-1-3-5-7;/h1-5,8-9H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNXOQGDHGUKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462571 | |

| Record name | N-Benzylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29601-98-7 | |

| Record name | N-Benzylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, N-hydroxy-, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of the newly described method for synthesizing N-Benzylhydroxylamine hydrochloride?

A1: Recent research describes a novel two-step synthesis of this compound from dibenzylamine []. This method boasts several advantages over traditional approaches:

- Scalability: The protocol is designed for scale-up, allowing for the production of larger quantities (> 0.5 mol) of this compound [].

Q2: Besides the synthesis from dibenzylamine, is there another method for producing this compound that utilizes easily accessible materials?

A2: Yes, another study outlines a method starting with the oximation reaction of hydroxylamine hydrochloride with benzaldehyde []. This approach offers several benefits:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。